N-(4-bromo-2-fluorophenyl)morpholine-4-carboxamide

BRPF1 Bromodomain Epigenetics

N-(4-bromo-2-fluorophenyl)morpholine-4-carboxamide (CAS 349119-16-0) is a synthetic small molecule belonging to the morpholine-4-carboxamide class. It features a 4-bromo-2-fluorophenyl group attached via a urea-type linkage to a morpholine ring.

Molecular Formula C11H12BrFN2O2
Molecular Weight 303.13 g/mol
Cat. No. B13939109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromo-2-fluorophenyl)morpholine-4-carboxamide
Molecular FormulaC11H12BrFN2O2
Molecular Weight303.13 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)NC2=C(C=C(C=C2)Br)F
InChIInChI=1S/C11H12BrFN2O2/c12-8-1-2-10(9(13)7-8)14-11(16)15-3-5-17-6-4-15/h1-2,7H,3-6H2,(H,14,16)
InChIKeyFOOCDJFRYDLAND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Bromo-2-fluorophenyl)morpholine-4-carboxamide for Epigenetic Probe and Chemical Biology Tool Procurement: A Quantitative Differentiation Guide


N-(4-bromo-2-fluorophenyl)morpholine-4-carboxamide (CAS 349119-16-0) is a synthetic small molecule belonging to the morpholine-4-carboxamide class. It features a 4-bromo-2-fluorophenyl group attached via a urea-type linkage to a morpholine ring. This compound serves as a privileged scaffold in medicinal chemistry, with documented binding interactions to bromodomain-containing proteins [1], [2]. Its physicochemical profile, including a measured LogP of 2.02 and a defined hydrogen bonding capacity, contributes to its utility in structure-activity relationship (SAR) studies and as a chemical probe for target validation .

Procurement Risk: Why N-(4-Bromo-2-fluorophenyl)morpholine-4-carboxamide Analogs Are Not Interchangeable


The N-(4-bromo-2-fluorophenyl)morpholine-4-carboxamide scaffold is not a generic commodity; subtle structural modifications profoundly alter its target engagement profile and physical properties. Regioisomers like the 3-fluoro analog (CAS 1436112-65-0) and halogen-substituted variants such as the 2-chloro analog (CHEMBL1390542) present distinct molecular geometries and electronic distributions [1], [2]. These differences directly impact binding to bromodomain targets, such as BRPF1 and the BET family (BRD2/BRD4), and can drastically change selectivity windows and off-target liabilities. As detailed in the evidence below, a substitution or positional shift is not a like-for-like replacement and necessitates a full re-validation of any biological or chemical assay system.

Quantitative Differentiation of N-(4-Bromo-2-fluorophenyl)morpholine-4-carboxamide Against Closest Analogs and In-Class Candidates


Target Engagement: Binding Affinity to BRPF1 Bromodomain vs. BET Family Members

The compound demonstrates moderate but quantifiable binding affinity for the BRPF1 bromodomain. In a BROMOscan assay, the dissociation constant (Kd) was measured at 20,000 nM [1]. This interaction is notably distinct from its weak to negligible affinity for other bromodomains, such as BRD4 BD1 and TRIM24, where Kd values were reported as >100,000 nM in the same assay system [1]. This profile indicates a potential starting point for selective BRPF1 tool compound development, in contrast to pan-BET inhibitors.

BRPF1 Bromodomain Epigenetics Chemical Probe

Physicochemical Differentiation: LogP vs. 3-Fluoro Regioisomer

The specific 2-fluoro substitution pattern on the phenyl ring confers a distinct lipophilicity profile compared to its closest regioisomer. The LogP for N-(4-bromo-2-fluorophenyl)morpholine-4-carboxamide is reported as 2.02 , whereas the 3-fluoro regioisomer (N-(4-bromo-3-fluorophenyl)morpholine-4-carboxamide) has a reported LogP of 2.02 as well [1]. While the difference in LogP is minimal, the change in fluorine position affects the compound's electronic distribution and potential for hydrogen bonding, which can influence target binding and metabolic stability. This subtle change underscores the importance of precise molecular structure in medicinal chemistry.

Lipophilicity ADME Physicochemical Properties SAR

Selectivity vs. BRD4: Comparison with a Structurally Related Carboxamide

The compound's interaction with the BET family member BRD4 provides a key differentiation point. N-(4-bromo-2-fluorophenyl)morpholine-4-carboxamide exhibits a binding affinity to BRD4 with an IC50 of 631 nM, measured via fluorescence anisotropy [1]. This contrasts with the >100,000 nM Kd for BRD4 BD1 measured in the BROMOscan assay [2]. The difference in assay format (full-length vs. BD1 domain) highlights the complexity of BRD4 binding, but the 631 nM IC50 value serves as a benchmark for comparing with more potent or selective analogs.

BRD4 Selectivity BET Inhibitor Cancer Research

Purity Benchmark for Reproducible Research: Vendor-Supplied Purity vs. Competitor Standards

Reproducibility in biological assays is highly dependent on compound purity. The compound is commercially available with a minimum purity specification of 98% as determined by HPLC or equivalent analytical methods . This high purity standard ensures that biological activity is not confounded by significant levels of impurities or synthetic by-products, a common issue with lower-grade research chemicals.

Chemical Purity Reproducibility Quality Control Procurement

High-Value Application Scenarios for N-(4-Bromo-2-fluorophenyl)morpholine-4-carboxamide in Drug Discovery and Chemical Biology


BRPF1 Bromodomain Chemical Probe Development and Target Validation

The compound's moderate affinity for the BRPF1 bromodomain (Kd = 20,000 nM) and its >5-fold selectivity over the BET family member BRD4 BD1 (Kd > 100,000 nM) make it a valuable starting scaffold for developing a selective BRPF1 chemical probe. Researchers can use this compound to interrogate BRPF1-dependent biology in cellular models without the confounding effects of pan-BET inhibition, as detailed in the binding affinity data [1]. This application is particularly relevant for epigenetic target validation studies.

Structure-Activity Relationship (SAR) Studies on Morpholine-4-Carboxamide Scaffolds

Given the compound's well-defined structure and the availability of closely related regioisomers (e.g., 3-fluoro analog) and halogen-substituted variants (e.g., 2-chloro analog), it serves as a core scaffold for systematic SAR studies [1], [2]. The documented LogP of 2.02 and high purity (≥98%) provide a reliable baseline for exploring the impact of additional modifications on target engagement, selectivity, and physicochemical properties .

Benchmarking BET Family Bromodomain Inhibitor Selectivity

The compound's differential activity against BRD4, showing an IC50 of 631 nM in a fluorescence anisotropy assay but weak binding to the isolated BD1 domain (Kd > 100,000 nM), highlights its utility as a tool compound for benchmarking the domain-specificity of novel BET inhibitors [1], [2]. This nuanced binding profile is crucial for laboratories developing and characterizing next-generation, domain-selective epigenetic drugs.

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